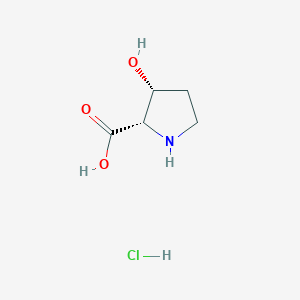![molecular formula C13H23NO5 B3017778 (2S,4R)-6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid CAS No. 2378490-60-7](/img/structure/B3017778.png)
(2S,4R)-6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of carboxylic acid derivatives is a topic of interest due to their applications as drug precursors or ligands. For instance, the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives is achieved by reacting Meldrum’s acid with triethyl orthoformate and aniline, followed by a reaction with active methylene nitriles . Although the specific synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities among carboxylic acid derivatives.
Molecular Structure Analysis
The molecular structure of carboxylic acids and their derivatives is crucial for their chemical behavior. The conformational equilibria of 2-carboxy-1,4-butanedioic acid, for example, were studied using NMR couplings in DMSO, revealing intramolecular hydrogen bonding in certain ionization states . This suggests that the compound "(2S,4R)-6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid" may also exhibit specific conformational characteristics influenced by its functional groups and stereochemistry.
Chemical Reactions Analysis
The reactivity of carboxylic acid derivatives is influenced by their functional groups. The paper discussing the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives indicates that these compounds can be formed through reactions involving Meldrum’s acid and active methylene nitriles . This implies that the compound may also participate in similar reactions, given its carboxylic acid moiety and potential for nucleophilic attack at the carbonyl carbon.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxylic acids and their derivatives are often related to their molecular structure. For example, the ionization states of 2-carboxy-1,4-butanedioic acid affect its conformation and, by extension, its physical properties . While the exact properties of "this compound" are not provided, it can be inferred that its stereochemistry and the presence of bulky substituents would influence its solubility, melting point, and reactivity.
Aplicaciones Científicas De Investigación
Allosteric Modifiers of Hemoglobin
Research has developed compounds structurally related to "(2S,4R)-6,6-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid" as allosteric modifiers of hemoglobin. These compounds decrease the oxygen affinity of human hemoglobin A, potentially useful in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes. The most active compounds in this research have shown greater activity compared to other known potent allosteric effectors, exhibiting a right shift in the oxygen equilibrium curve when incubated with whole blood (Randad et al., 1991).
Synthesis of Drug Precursors
Another study focuses on the synthesis of new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, prepared via reactions involving similar chemical structures. These derivatives are useful as drug precursors or perspective ligands, indicating the importance of such chemical frameworks in the development of pharmaceuticals (Dotsenko et al., 2019).
Organic Synthesis and Catalysis
Compounds with a similar chemical backbone are used in organic synthesis and catalysis. For example, research into the exhaustive C-methylation of carboxylic acids by trimethylaluminium to form t-butyl compounds demonstrates the versatility of these structures in synthetic organic chemistry. This methodology provides a new route to synthesize t-butyl derivatives of benzoic acid and other compounds, showcasing the utility in organic synthesis (Meisters & Mole, 1974).
Propiedades
IUPAC Name |
(2S,4R)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-8-6-9(10(15)16)18-13(4,5)7-8/h8-9H,6-7H2,1-5H3,(H,14,17)(H,15,16)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYMZOLQXQXBBD-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(O1)C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H](C[C@H](O1)C(=O)O)NC(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B3017696.png)
![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B3017699.png)
![3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3017700.png)
![6-(3-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3017701.png)
![3-Methyl-7-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B3017703.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B3017704.png)
![[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B3017708.png)

![2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine;hydrochloride](/img/structure/B3017710.png)

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3017713.png)


![3-((1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B3017717.png)